![molecular formula C15H11ClN2O6 B2663143 3-Chloro-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287343-98-8](/img/structure/B2663143.png)
3-Chloro-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid
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Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzoic acid core provides a stable aromatic ring, while the chloro, nitro, and phenylmethoxycarbonylamino groups would add significant complexity . These groups are likely to have a significant impact on the compound’s physical and chemical properties.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack . The chloro group might also be displaced in a nucleophilic substitution reaction . The carboxylic acid group could participate in typical acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties . The nitro group could contribute to a high dipole moment .Safety And Hazards
properties
IUPAC Name |
3-chloro-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O6/c16-11-6-10(14(19)20)7-12(18(22)23)13(11)17-15(21)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXAZHYXTWASPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2Cl)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid |
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